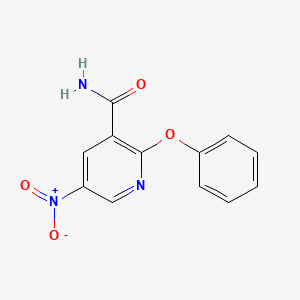
Benzyl azepane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl azepane-2-carboxylate is an organic compound that belongs to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles that have significant importance in synthetic chemistry and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl azepane-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pd/LA-catalyzed decarboxylation method has been used to synthesize non-fused N-aryl azepane derivatives . This method proceeds smoothly under mild conditions with a wide reaction scope and CO₂ as the byproduct.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl azepane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ & H₂SO₄) are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzyl azepane-2-carboxylate has a wide range of applications in scientific research, including:
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl azepane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act on opioid receptors to produce analgesic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
N-aryl azepanes: These compounds share a similar azepane ring structure but differ in the nature of the substituents attached to the nitrogen atom.
Benzyl derivatives: Compounds like benzylamine and benzyl alcohol have similar benzyl groups but differ in their functional groups and overall structure.
Uniqueness
Benzyl azepane-2-carboxylate is unique due to its specific combination of the benzyl group and the azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in synthetic chemistry and medicinal research.
Propiedades
Número CAS |
61212-37-1 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
benzyl azepane-2-carboxylate |
InChI |
InChI=1S/C14H19NO2/c16-14(13-9-5-2-6-10-15-13)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
Clave InChI |
UENGHTKUBZGPLS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



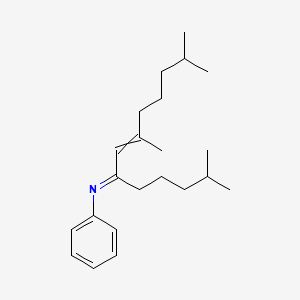
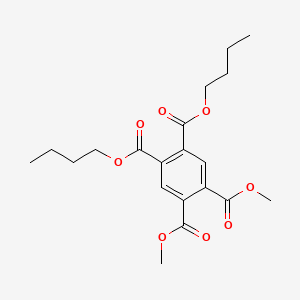


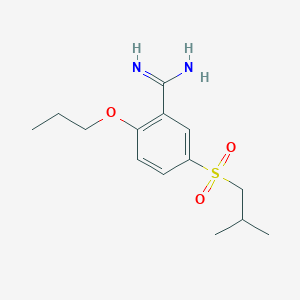

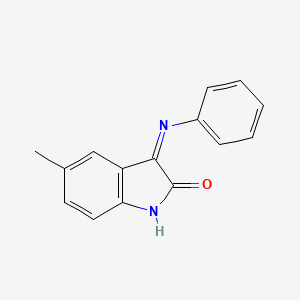

![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
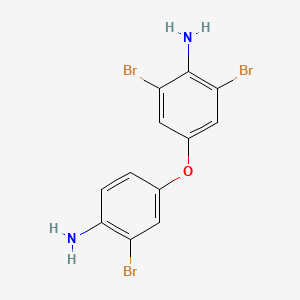
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)
